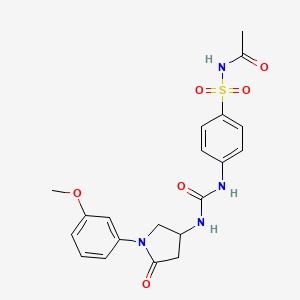

N-((4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O6S/c1-13(25)23-31(28,29)18-8-6-14(7-9-18)21-20(27)22-15-10-19(26)24(12-15)16-4-3-5-17(11-16)30-2/h3-9,11,15H,10,12H2,1-2H3,(H,23,25)(H2,21,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSRLXYJSCDXEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C₁₅H₁₆N₂O₄S

- Molecular Weight : 320.36 g/mol

The structure features a sulfonamide moiety, which is often associated with various pharmacological activities, including antibacterial and enzyme inhibition properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Ureido Group : This can be achieved through the reaction of isocyanates with amines.

- Sulfonylation : The introduction of the sulfonamide group usually involves reacting an amine with a sulfonyl chloride.

- Acetamide Formation : The final step involves acetamide formation through acylation reactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfonamide functionalities have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The inhibition of bacterial growth can be attributed to the ability of these compounds to interfere with bacterial enzyme activity.

Enzyme Inhibition

This compound has been evaluated for its potential as an inhibitor of key enzymes:

- Acetylcholinesterase (AChE) : Compounds in this class have been noted for their ability to inhibit AChE, which plays a crucial role in neurotransmission. Inhibitors of AChE are valuable in treating conditions like Alzheimer's disease.

- Urease : The compound has shown promise as a urease inhibitor, with some related compounds displaying IC50 values ranging from 1 to 6 µM . This activity is significant in managing conditions like urinary tract infections.

Anticancer Potential

Some studies have suggested that similar compounds may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. For example, derivatives with pyrrolidine rings have been linked to antiproliferative effects against various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| Various Sulfonamides | Antibacterial | 2.14 - 6.28 µM | |

| Adamantyl-based Phenyl Sulfonamide | Antileishmanial | 4 µM | |

| Tetrazole Derivative | Enzyme Inhibition | 4.48 µM |

These findings highlight the compound's potential across various therapeutic areas, including infectious diseases and neurodegenerative disorders.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit antibacterial properties. The sulfonamide group is known for its activity against various bacterial strains. For instance:

- Mechanism : The antibacterial action often involves inhibition of bacterial enzymes or interference with metabolic pathways.

- Case Study : In a screening study, synthesized compounds similar to N-((4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide were tested against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. Results showed varying degrees of effectiveness, particularly against gram-negative bacteria, suggesting the potential for developing new antibacterial agents based on this compound's structure.

Enzyme Inhibition

This compound may also function as an enzyme inhibitor. Studies on related compounds have demonstrated significant inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) : Critical for treating Alzheimer's disease.

- IC50 Values : Related compounds exhibited IC50 values ranging from 0.63 to 2.14 µM, indicating strong inhibition potential.

- Urease : Important in treating urinary infections.

The structural features of this compound could be optimized to enhance enzyme interaction and therapeutic efficacy.

Anticancer Properties

The potential anticancer activity of this compound has been evaluated through in vitro studies:

- Activity Against Cancer Cell Lines : Some studies report low levels of activity against specific leukemia lines, indicating that modifications could enhance efficacy.

- Mechanisms of Action : Potential mechanisms include apoptosis induction or cell cycle arrest mediated by interactions with cellular signaling pathways.

Summary of Research Findings

| Application Area | Findings |

|---|---|

| Antibacterial Activity | Effective against gram-negative bacteria; potential for new antibacterial agents. |

| Enzyme Inhibition | Strong AChE inhibition; IC50 values suggest therapeutic potential for Alzheimer's disease. |

| Anticancer Properties | Low activity against leukemia; further modifications needed to enhance efficacy. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

*Calculated based on IUPAC name.

Metabolic and Stability Considerations

- The 3-methoxyphenyl group in the target compound may slow oxidative metabolism compared to ’s 3-fluorophenylmethoxy analog, as methoxy groups are less susceptible to cytochrome P450-mediated dehalogenation .

- The urea linkage, while bioactive, may reduce stability compared to the sulfamoyl group in , necessitating formulation adjustments for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.